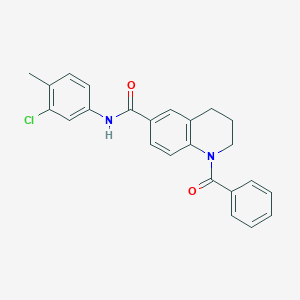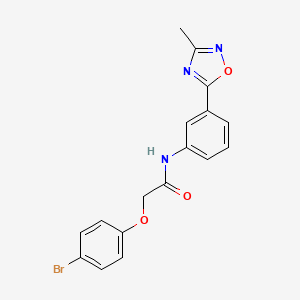
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPO-27, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of oxadiazole-based compounds and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in cancer growth, as tumors require a blood supply to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it has shown promising results in both in vitro and in vivo studies. This suggests that the compound may have potential as a therapeutic agent for cancer and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes and signaling pathways in cancer and inflammation. Another area of focus could be on developing new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, future studies could focus on testing the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic acid to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in cancer treatment. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study conducted by Chen et al. (2019) showed that this compound could inhibit the proliferation of glioma cells and induce cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. In a study conducted by Li et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound was also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-19-17(24-21-11)12-3-2-4-14(9-12)20-16(22)10-23-15-7-5-13(18)6-8-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMQLCZBLMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

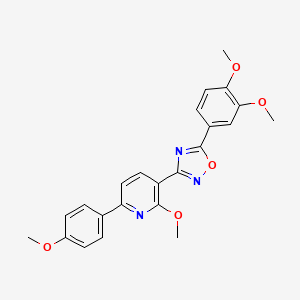







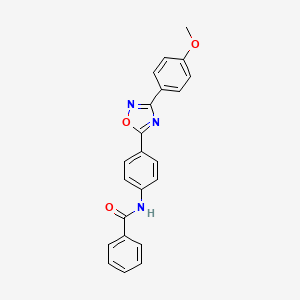
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)
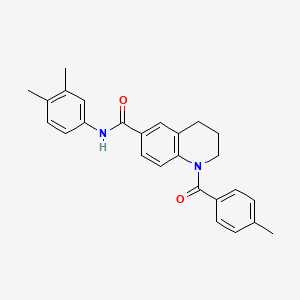

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)
